
OD38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OD38 is a novel potent and selective receptor-interacting protein kinase 2 (ripk2) inhibitor
Applications De Recherche Scientifique
Open Data in Science
- Overview : The concept of Open Data (OD) is crucial in the scientific community, facilitating the publication and re-use of data without barriers. This approach is vital for the progress of scholarship in the digital age (Murray-Rust, 2008).
Cell Cycle and Histone Transcription
- Significance in Cell Biology : The study of the Oct-1 coactivator, OCA-S, reveals its essential role in S phase-dependent histone H2B transcription. The p38 component of this complex, related to the nuclear form of glyceraldehyde-3-phosphate dehydrogenase, shows significant interaction with cell cycle regulators (Zheng, Roeder, & Luo, 2003).
Modulation of Cellular Pathways
- Cell Death Mechanisms : Okadaic acid (OA), a protein phosphatase inhibitor, demonstrates its role in inducing cell death via ROS and MAPK pathways, involving mitochondrial mediated caspase-dependent mechanisms. This highlights the complex interplay of cellular signaling in regulating cell survival (Ravindran et al., 2011).
Genetic Factors in Autism
- Neurogenetics : Research into the CD38 gene, which affects oxytocin secretion, provides insights into neural processing of social stimuli. This gene variation's association with autism spectrum disorders underlines the genetic influences in neuropsychiatric conditions (Sauer et al., 2012).
Breast Cancer Research
- Anti-Cancer Properties : Oldenlandia diffusa (OD) is investigated for its anti-breast cancer effects. This study demonstrates its role in suppressing metastatic potential and inducing apoptosis in breast cancer cells, highlighting the importance of traditional medicine in modern cancer therapy (Chung et al., 2017).
Gene Therapy in Cardiovascular Tissues
- Advances in Gene Therapy : The development of a method for oligodeoxynucleotide (ODN) transfection into cardiovascular tissues showcases potential applications in genetic engineering of bypass grafts and treating cardiac diseases (Mann et al., 1999).
mdr1 mRNA Expression in Leukemia Cells
- Diagnostic Applications : The study of radiolabeled antisense oligonucleotide in detecting mdr1 mRNA expression in leukemia cells offers avenues for targeted gene imaging and understanding drug resistance mechanisms (Bai et al., 2004).
Propriétés
Numéro CAS |
1638644-63-9 |
|---|---|
Nom du produit |
OD38 |
Nom IUPAC |
(13Z,14E)-6-Oxa-3,9-diaza-1(3,5)-pyrazolo[1,5-a]pyrimidina-2(4,2)-pyridinacyclononaphane |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
OD38; OD 38; OD-38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



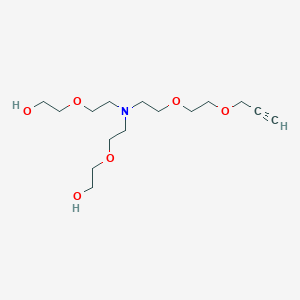
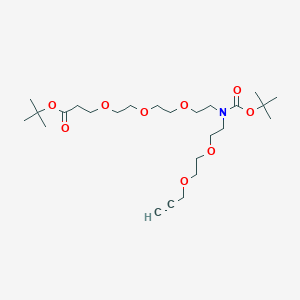
![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)
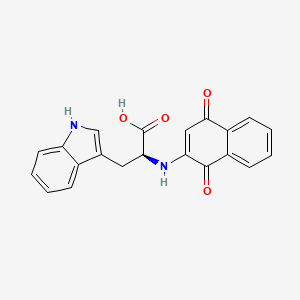
![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)
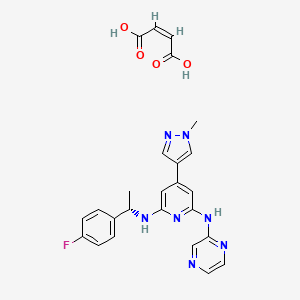
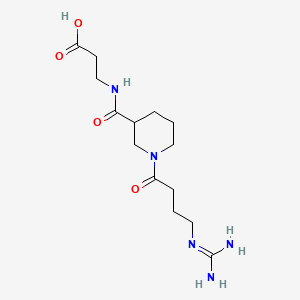
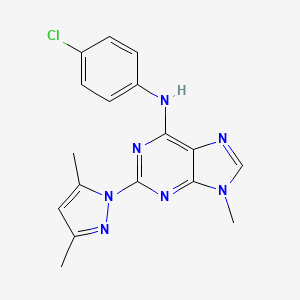
![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)